Bicyclo[3.2.1]octane Core: A Technical Guide for Researchers and Drug Development Professionals
Bicyclo[3.2.1]octane Core: A Technical Guide for Researchers and Drug Development Professionals
The bicyclo[3.2.1]octane framework is a prevalent structural motif in a myriad of biologically active natural products and synthetic molecules, making it a cornerstone for innovation in medicinal chemistry and drug discovery. Its rigid, three-dimensional architecture provides a unique scaffold for the precise spatial arrangement of functional groups, enabling potent and selective interactions with biological targets. This technical guide offers an in-depth exploration of the bicyclo[3.2.1]octane core, encompassing its structure, nomenclature, synthesis, and its role in modulating biological pathways.
Core Structure and IUPAC Nomenclature
The bicyclo[3.2.1]octane is a saturated bicyclic hydrocarbon with the molecular formula C₈H₁₄. Its structure consists of a cyclohexane (B81311) ring bridged by a single methylene (B1212753) group, creating a system with a six-membered ring in a chair-like or boat-like conformation and a five-membered ring. The rigidity of this framework reduces the conformational flexibility compared to monocyclic systems, a desirable trait in drug design for optimizing binding affinity and reducing off-target effects.[1][2]
The systematic naming of bicyclo[3.2.1]octane and its derivatives follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for bicyclic compounds.[3][4][5][6][7]
Rules for IUPAC Nomenclature:
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Parent Name: The name is based on the total number of carbon atoms in the bicyclic system. For a system with eight carbons, the parent name is "octane".
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Prefix: The name begins with the prefix "bicyclo".
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Bridge Lengths: The number of carbon atoms in each of the three bridges connecting the two bridgehead carbons is counted. For bicyclo[3.2.1]octane, these bridges contain three, two, and one carbon atom(s).
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Brackets: The bridge lengths are placed in descending order within square brackets, separated by periods: [3.2.1].
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Numbering: The carbon skeleton is numbered starting from one of the bridgehead carbons. The numbering proceeds along the longest bridge to the second bridgehead carbon, then continues along the next longest bridge, and finally along the shortest bridge. When substituents are present, the numbering should be chosen to give the substituents the lowest possible locants.[3][4][6]
A logical workflow for the nomenclature is presented below:
Physicochemical and Spectroscopic Data
A summary of key physicochemical properties and representative spectroscopic data for the bicyclo[3.2.1]octane core and a simple derivative is provided in the tables below. This data is crucial for the characterization and quality control of synthesized compounds.
Table 1: Physicochemical Properties
| Property | Bicyclo[3.2.1]octane | Bicyclo[3.2.1]octan-2-one |
| Molecular Formula | C₈H₁₄ | C₈H₁₂O |
| Molecular Weight | 110.20 g/mol | 124.18 g/mol |
| CAS Number | 6221-55-2 | 33934-03-9 |
| Appearance | Colorless oil or solid | - |
| Boiling Point | 137-138 °C | - |
| Melting Point | 139-141 °C | - |
Table 2: Representative ¹³C NMR Spectroscopic Data for Bicyclo[3.2.1]octanols
| Carbon Position | exo-Bicyclo[3.2.1]octan-2-ol | endo-Bicyclo[3.2.1]octan-2-ol | exo-Bicyclo[3.2.1]octan-3-ol | endo-Bicyclo[3.2.1]octan-3-ol |
| C1 | 42.1 | 42.1 | 35.1 | 35.1 |
| C2 | 74.4 | 74.4 | 34.9 | 34.9 |
| C3 | 34.9 | 34.9 | 71.1 | 71.1 |
| C4 | 28.5 | 28.5 | 41.1 | 41.1 |
| C5 | 35.1 | 35.1 | 35.1 | 35.1 |
| C6 | 32.5 | 32.5 | 32.5 | 32.5 |
| C7 | 39.4 | 39.4 | 39.4 | 39.4 |
| C8 | 35.1 | 35.1 | 27.2 | 27.2 |
Note: Chemical shifts (δ) are in ppm relative to TMS. Data extracted from the Canadian Journal of Chemistry, 1977, 55(5), 841-852.[8]
Synthetic Strategies and Experimental Protocols
The construction of the bicyclo[3.2.1]octane skeleton can be achieved through a variety of synthetic strategies, including intramolecular cyclizations and rearrangement reactions.[9][10][11] The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.
A general overview of synthetic approaches is illustrated below:
Detailed Experimental Protocol: Synthesis of a Functionalized Bicyclo[3.2.1]octane via Ring-Closing Metathesis
The following protocol describes a key step in an 8-step synthesis of a functionalized bicyclo[3.2.1]octane, which serves as a potential intermediate for the synthesis of kauranes, grayananes, and gibberellanes.[12]
Reaction: Ring-Closing Metathesis of a Diene
Materials:
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Diene substrate
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Grubbs' second-generation catalyst
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Dichloromethane (DCM), anhydrous
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Argon atmosphere
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Standard glassware for inert atmosphere reactions
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Silica (B1680970) gel for column chromatography
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Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
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To a solution of the diene substrate in anhydrous DCM (0.01 M) under an argon atmosphere, add Grubbs' second-generation catalyst (5 mol %).
-
Stir the reaction mixture at room temperature for 12 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired bicyclo[3.2.1]octene product.
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Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Significance and Signaling Pathways
The rigid bicyclo[3.2.1]octane scaffold is a key feature in numerous natural products and synthetic compounds with significant biological activities.[13] Its ability to present substituents in well-defined spatial orientations makes it an attractive framework for designing potent and selective modulators of various biological targets, including enzymes and receptors.
Induction of Apoptosis in Leukemia Cells
A notable example of the biological activity of a bicyclo[3.2.1]octane-containing molecule is the induction of apoptosis in human leukemia cells by an azaspiro hydantoin (B18101) derivative, Propyl-2-(8-(3,4-Difluorobenzyl)-2′,5′-Dioxo-8-Azaspiro[Bicyclo[3.2.1] Octane-3,4′-Imidazolidine]-1′-yl) Acetate (ASHD).[14] ASHD triggers the mitochondrial pathway of apoptosis following cell cycle arrest.
The signaling pathway initiated by ASHD is depicted below:
Modulation of Pyruvate (B1213749) Dehydrogenase Activity
Unusual bicyclo[3.2.1]octanoid neolignans isolated from Piper crocatum have been shown to affect pyruvate dehydrogenase (PDH) activity.[15] The pyruvate dehydrogenase complex is a key regulator of glucose metabolism, and its modulation has implications for diseases such as cancer, where metabolic reprogramming is a hallmark.[15]
Conclusion
The bicyclo[3.2.1]octane core represents a privileged scaffold in the design and development of novel therapeutics. Its unique conformational rigidity and three-dimensional structure provide an excellent platform for the synthesis of complex molecules with diverse biological activities. A thorough understanding of its nomenclature, physicochemical properties, and synthetic accessibility is paramount for researchers aiming to leverage this versatile framework in their drug discovery endeavors. The continued exploration of new synthetic routes and the elucidation of the biological mechanisms of action of bicyclo[3.2.1]octane-containing molecules will undoubtedly pave the way for the development of next-generation therapies.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. montclair.edu [montclair.edu]
- 3. coconote.app [coconote.app]
- 4. Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples [vedantu.com]
- 5. Naming Bicyclic Compounds | OpenOChem Learn [learn.openochem.org]
- 6. Nomenclature of Bicyclic Compounds - Chad's Prep® [chadsprep.com]
- 7. youtube.com [youtube.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. mdpi.com [mdpi.com]
- 10. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Propyl-2-(8-(3,4-Difluorobenzyl)-2′,5′-Dioxo-8-Azaspiro[Bicyclo[3.2.1] Octane-3,4′-Imidazolidine]-1′-yl) Acetate Induces Apoptosis in Human Leukemia Cells through Mitochondrial Pathway following Cell Cycle Arrest | PLOS One [journals.plos.org]
- 15. Unusual Bicyclo[3.2.1]Octanoid Neolignans from Leaves of Piper crocatum and Their Effect on Pyruvate Dehydrogenase Activity - PMC [pmc.ncbi.nlm.nih.gov]
